molecular formula C14H13NO2 B1605040 2'-Methoxy-biphenyl-2-carboxylic acid amide CAS No. 67856-55-7

2'-Methoxy-biphenyl-2-carboxylic acid amide

Cat. No.: B1605040
CAS No.: 67856-55-7
M. Wt: 227.26 g/mol
InChI Key: FGIMLEOUWYBPNF-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carboxamide, 2’-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carboxamide group at the 2-position and a methoxy group at the 2’-position. The molecular structure of this compound allows it to exhibit unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-2-carboxamide, 2’-methoxy- is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of biphenyl-based drugs and their interactions with proteins and nucleic acids .

Medicine: Its biphenyl core is a common motif in many pharmaceuticals, and modifications to the carboxamide and methoxy groups can enhance its biological activity .

Industry: In the industrial sector, [1,1’-Biphenyl]-2-carboxamide, 2’-methoxy- is used in the production of advanced materials, including polymers and liquid crystals. Its unique chemical properties make it valuable in the development of high-performance materials for electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and water, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods: Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-2-carboxamide, 2’-methoxy-, often involves scalable synthetic methodologies. These methods include metal-catalyzed reactions such as the Wurtz-Fittig, Ullmann, and Negishi reactions . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2-carboxamide, 2’-methoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxamide, 2’-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, biphenyl derivatives are known to inhibit enzymes such as succinate dehydrogenase by binding to their active sites and preventing substrate binding . This inhibition disrupts key metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: [1,1’-Biphenyl]-2-carboxamide, 2’-methoxy- is unique due to the presence of both the carboxamide and methoxy groups on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications. The carboxamide group enhances its ability to form hydrogen bonds, while the methoxy group increases its lipophilicity, improving its interaction with biological membranes .

Properties

IUPAC Name

2-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIMLEOUWYBPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070713
Record name [1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67856-55-7
Record name 2′-Methoxy[1,1′-biphenyl]-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67856-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy(1,1'-biphenyl)-2-carboxamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-
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Record name [1,1'-Biphenyl]-2-carboxamide, 2'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7070713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-methoxy[1,1'-biphenyl]-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2'-METHOXY(1,1'-BIPHENYL)-2-CARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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